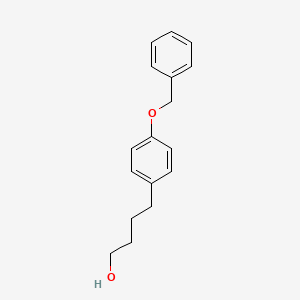

4-(4-Benzyloxyphenyl)butanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

130783-40-3 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

4-(4-phenylmethoxyphenyl)butan-1-ol |

InChI |

InChI=1S/C17H20O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-12,18H,4-6,13-14H2 |

InChI Key |

WCNQWIWLMNNLSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 4 Benzyloxyphenyl Butanol

Strategic Approaches to the Synthesis of 4-(4-Benzyloxyphenyl)butanol

The creation of this compound involves carefully planned synthetic routes, often beginning with simpler, commercially available precursors. These methods are designed to build the molecule's distinct structure, which features a butanol chain attached to a phenyl ring, itself linked to a benzyl (B1604629) group through an ether bond.

Multi-Step Reaction Sequences and Precursor Utilization

The synthesis of this compound is typically achieved through a multi-step process. A common starting point is 4-(4-hydroxyphenyl)butanol. prepchem.com This precursor contains the necessary phenyl and butanol components. The synthesis proceeds by reacting 4-(4-hydroxyphenyl)butanol with benzyl bromide in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like acetone. prepchem.com The mixture is heated under reflux for an extended period to ensure the reaction goes to completion. prepchem.com After cooling, the solid byproducts are filtered out, and the solvent is evaporated to yield the crude product, which can then be purified. prepchem.com

Another approach might involve the demethylation of 4-(4-methoxyphenyl)butanol using a reagent like boron tribromide to yield 4-(4-hydroxyphenyl)butanol, which can then be benzylated as described above. prepchem.com The multi-step nature of these syntheses allows for the controlled construction of the target molecule. youtube.comlibretexts.org

Alkylation and Etherification Reactions in Aryl-Butanol Synthesis

Alkylation and etherification are fundamental reactions in the synthesis of aryl-butanol compounds like this compound. academie-sciences.frorganic-chemistry.org The key etherification step, known as the Williamson ether synthesis, involves the reaction of an alkoxide with a primary alkyl halide. In the synthesis of this compound, the hydroxyl group of 4-(4-hydroxyphenyl)butanol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage. prepchem.comorganic-chemistry.org

Reduction and Oxidation Pathways for Butanol Moiety Functionalization

The butanol side chain of this compound can be subjected to various functionalization reactions, primarily through oxidation and reduction pathways. numberanalytics.com

Oxidation: The primary alcohol group of the butanol moiety can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, oxidation of similar phenolic compounds has been shown to yield corresponding aldehydes or ketones. evitachem.comresearchgate.net Tyrosinase-catalyzed oxidation of related compounds like 4-(4-hydroxyphenyl)-2-butanol (rhododendrol) has been studied, highlighting the potential for enzymatic transformations. figshare.comnih.govmdpi.com Such oxidations can lead to the formation of reactive intermediates. evitachem.com

Reduction: While this compound itself contains a primary alcohol, reduction reactions are more relevant in the synthesis of its precursors or in the modification of its derivatives. For example, if a synthesis starts from a precursor with a ketone or an ester group on the side chain, reduction is necessary to obtain the butanol functionality. beilstein-journals.org Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for such reductions. numberanalytics.comharvard.edu For instance, the reduction of a γ-oxoester can yield a 1,4-butanediol (B3395766) derivative. beilstein-journals.org

Development of Novel Catalytic Systems for Benzyloxyphenyl Compounds

The synthesis and modification of benzyloxyphenyl compounds often benefit from the use of catalysts to improve reaction efficiency, selectivity, and sustainability. Research in this area focuses on developing new catalytic systems that can be applied to reactions involving these molecules.

For etherification reactions, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. In the context of modifying the aromatic ring or the side chain, various transition metal catalysts are utilized. For example, palladium-based catalysts are widely used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comnih.gov Iron-based catalysts have also been explored for reactions such as the etherification of benzyl alcohols. nih.gov

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is of particular interest for industrial applications due to the ease of separation and recycling. google.com For instance, zeolites and other solid acid catalysts have been investigated for alkylation reactions of phenols. academie-sciences.fr

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound allows for the design and synthesis of a wide range of analogues and derivatives. These modifications can be made to the benzyloxyl group, the phenyl ring, or the butanol chain to explore how changes in the molecular structure affect its properties.

Modification of the Benzyloxyl Group

The benzyloxyl group is a key feature of the molecule and can be modified in several ways. One common modification is the introduction of substituents onto the benzyl ring. nih.gov For example, electron-donating or electron-withdrawing groups can be added to alter the electronic properties of the molecule. The synthesis of such analogues would typically involve starting with a substituted benzyl halide in the etherification step. ontosight.ai

Another modification involves replacing the benzyl group with other protecting groups or functional moieties. libretexts.org For instance, different alkyl or aryl groups could be introduced to create a library of ether derivatives. The choice of the group can influence the compound's physical and chemical properties. mdpi.com The synthesis of these analogues generally follows the same synthetic principles, primarily relying on the Williamson ether synthesis with appropriately modified precursors. google.comnih.gov

Below is a table summarizing a synthetic approach to a derivative of this compound:

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| 4-(4-hydroxyphenyl)butanol | Benzyl bromide | K₂CO₃, Acetone, Reflux | This compound | prepchem.com |

| 4-(4-methoxyphenyl)butanol | Boron tribromide | Dichloromethane, -75 °C to 15 °C | 4-(4-hydroxyphenyl)butanol | prepchem.com |

| 3,5-dimethylanisole | Succinic anhydride | AlCl₃, Nitrobenzene, CS₂ | 3-(2,6-Dimethyl-4-methoxybenzoyl)propanoic Acid | oup.com |

Here is an interactive data table summarizing the reactants and products in the synthesis of this compound and related compounds.

| Product | Precursor 1 | Precursor 2 | Reagent(s) | Solvent |

| This compound | 4-(4-hydroxyphenyl)butanol | Benzyl bromide | K₂CO₃ | Acetone |

| 4-(4-hydroxyphenyl)butanol | 4-(4-methoxyphenyl)butanol | - | BBr₃ | Dichloromethane |

| 3-(2,6-Dimethyl-4-methoxybenzoyl)propanoic Acid | 3,5-dimethylanisole | Succinic anhydride | AlCl₃ | Nitrobenzene/CS₂ |

Structural Diversification of the Butanol Side Chain

The terminal hydroxyl group of the butanol side chain in this compound is a primary alcohol, making it an excellent handle for a wide array of chemical transformations. Key diversification strategies include oxidation to various carbonyl species and conversion into activated intermediates for nucleophilic substitution.

Oxidation to Aldehydes and Carboxylic Acids:

The primary alcohol can be selectively oxidized to afford either the corresponding aldehyde, 4-(4-benzyloxyphenyl)butanal, or the carboxylic acid, 4-(4-benzyloxyphenyl)butanoic acid. The choice of oxidant and reaction conditions dictates the final product. Milder, controlled oxidation yields the aldehyde, a crucial intermediate for reactions such as reductive amination and Wittig olefination. More aggressive oxidation conditions lead to the formation of the carboxylic acid, which can be used in amide coupling and esterification reactions.

For instance, the synthesis of 4-(4-benzyloxyphenyl)butanal is a key step in the preparation of certain pharmaceutical compounds, where it serves as a precursor for reductive amination coupling. researchgate.net The resulting butanoic acid derivative is also a versatile intermediate in its own right. mdpi.com

Table 1: Oxidation Reactions of the Butanol Side Chain

| Starting Material | Product | Reagents | Reaction Type |

|---|---|---|---|

| This compound | 4-(4-Benzyloxyphenyl)butanal | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Oxidation |

Conversion to Alkyl Halides and Tosylates:

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, can be converted into a more reactive functional group like an alkyl bromide or a tosylate. The reaction of primary alcohols with phosphorus tribromide (PBr₃) is a classic and efficient method for producing alkyl bromides, proceeding through an SN2 mechanism. byjus.commasterorganicchemistry.comyoutube.comyoutube.com

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. researchgate.netprepchem.com The resulting 4-(4-benzyloxyphenyl)butyl tosylate is an excellent electrophile for substitution reactions with a wide range of nucleophiles.

Table 2: Activation of the Terminal Hydroxyl Group

| Starting Material | Product | Reagents | Reaction Type |

|---|---|---|---|

| This compound | 4-(4-Benzyloxyphenyl)butyl bromide | Phosphorus tribromide (PBr₃) | Halogenation |

Enzymatic Side-Chain Desaturation:

In biological systems or through enzymatic catalysis, the related compound 4-(4-hydroxyphenyl)-2-butanol (rhododendrol) undergoes oxidation by the enzyme tyrosinase. organic-chemistry.orgresearchgate.nettudublin.ie This process generates a reactive o-quinone intermediate, which can subsequently isomerize via a quinone methide. This isomerization leads to the introduction of a double bond, resulting in side-chain desaturation. researchgate.net This transformation highlights a potential biochemical pathway for modifying the saturation of the butyl chain, which can significantly alter the molecule's conformation and biological interactions.

Introduction of Heterocyclic Moieties

Heterocyclic structures are integral to a vast number of pharmaceuticals due to their ability to engage in specific biological interactions. nih.gov The functionalized side chain of this compound serves as a versatile anchor for the introduction of various heterocyclic rings.

N-Alkylation of Heterocycles:

One of the most direct methods for attaching a heterocycle is through the N-alkylation of a nitrogen-containing ring with an activated form of the butanol side chain. After converting the alcohol to 4-(4-benzyloxyphenyl)butyl bromide or tosylate, these electrophilic intermediates can be reacted with N-H containing heterocycles like imidazole, pyrazole (B372694), or triazole. researchgate.nettandfonline.com In a typical reaction, a base such as sodium hydride or potassium carbonate is used to deprotonate the heterocycle, generating a nucleophile that readily displaces the bromide or tosylate leaving group. tandfonline.com

Mitsunobu Reaction:

The Mitsunobu reaction offers a powerful and mild alternative for directly coupling the alcohol with an acidic N-H heterocycle, bypassing the need to first prepare an alkyl halide or tosylate. organic-chemistry.orgnih.govresearchgate.netnih.gov This one-pot reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). The reagents activate the alcohol in situ, allowing it to be displaced by the heterocyclic nucleophile. This method is known for its broad substrate scope and is particularly useful for synthesizing N-alkylated imidazoles and other azoles. nih.govnih.gov

Construction of Heterocyclic Rings:

The butanol side chain can also be used as a carbon backbone to construct a new heterocyclic ring. This approach involves a series of transformations to build the necessary functionality.

Synthesis of Tetrazoles: A multi-step synthesis can be employed to form a tetrazole ring. First, the butanol is oxidized to 4-(4-benzyloxyphenyl)butanoic acid. The carboxylic acid is then converted to a nitrile via the corresponding primary amide. The resulting 4-(4-benzyloxyphenyl)butanenitrile can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, commonly sodium azide catalyzed by zinc(II) chloride or an ammonium (B1175870) salt, to yield the 5-substituted tetrazole. nih.govorganic-chemistry.orgscielo.org.zaorganic-chemistry.org

Synthesis of Pyrazoles: The butanal derivative, 4-(4-benzyloxyphenyl)butanal, obtained from the oxidation of the starting alcohol, can serve as a key precursor for pyrazole synthesis. For example, the butanal can undergo a condensation reaction with a 1,3-dicarbonyl compound. The resulting intermediate can then be treated with hydrazine (B178648) hydrate, which undergoes a cyclocondensation reaction to form the pyrazole ring. organic-chemistry.orgnih.govmdpi.comsemanticscholar.org

Table 3: Representative Strategies for Introducing Heterocyclic Moieties

| Strategy | Key Intermediate | Heterocycle | Reagents/Reaction Type |

|---|---|---|---|

| N-Alkylation | 4-(4-Benzyloxyphenyl)butyl bromide | Imidazole, Pyrazole, Triazole | Nucleophilic Substitution (e.g., with K₂CO₃, NaH) |

| Mitsunobu Reaction | This compound | Imidazole, Phthalimide | PPh₃, DEAD (or equivalent) |

| Ring Construction | 4-(4-Benzyloxyphenyl)butanenitrile | Tetrazole | NaN₃, ZnCl₂ ([3+2] Cycloaddition) |

Advanced Spectroscopic and Structural Elucidation of 4 4 Benzyloxyphenyl Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H and ¹³C NMR, the precise arrangement of atoms in 4-(4-Benzyloxyphenyl)butanol can be deduced.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. The predicted spectrum of this compound would exhibit distinct signals for the aromatic protons of both the phenyl and benzyl (B1604629) groups, the benzylic methylene (B1212753) protons, and the protons of the butanol chain.

The protons on the phenyl ring attached to the butanol chain are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets. The five protons of the benzyl group's phenyl ring will typically appear as a multiplet. A key singlet signal corresponds to the two protons of the benzylic ether linkage (-O-CH₂-Ph). The aliphatic protons of the butanol chain will appear as multiplets, with the terminal methylene group adjacent to the hydroxyl (-CH₂-OH) being the most deshielded of the aliphatic protons. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which can vary with concentration and solvent.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.30 | m | 5H | Phenyl protons of benzyl group (C₆H₅-) |

| ~ 7.12 | d | 2H | Aromatic protons ortho to the butyl group |

| ~ 6.95 | d | 2H | Aromatic protons ortho to the benzyloxy group |

| ~ 5.05 | s | 2H | Benzylic protons (-O-CH₂-Ph) |

| ~ 3.68 | t | 2H | Methylene protons adjacent to OH (-CH₂-OH) |

| ~ 2.62 | t | 2H | Benzylic protons on the butyl chain (Ar-CH₂-) |

| ~ 1.70 - 1.60 | m | 4H | Central methylene protons (-CH₂-CH₂-) |

| ~ 1.55 | br s | 1H | Hydroxyl proton (-OH) |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct signals are expected in the aromatic and aliphatic regions. The carbon of the benzylic ether (-O-CH₂-Ph) is a key marker, typically appearing around 70 ppm. The carbons of the phenyl ring are distinguished based on their substitution, with the oxygen-bearing carbon being the most deshielded.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.5 | Aromatic C-O |

| ~ 137.2 | Aromatic C (quaternary, benzyl group) |

| ~ 134.0 | Aromatic C (quaternary, phenyl group) |

| ~ 129.5 | Aromatic CH (ortho to butyl group) |

| ~ 128.6 | Aromatic CH (benzyl group) |

| ~ 128.0 | Aromatic CH (benzyl group) |

| ~ 127.5 | Aromatic CH (benzyl group) |

| ~ 115.0 | Aromatic CH (ortho to benzyloxy group) |

| ~ 70.0 | Benzylic Ether Carbon (-O-CH₂-Ph) |

| ~ 62.5 | Alcohol Carbon (-CH₂-OH) |

| ~ 34.5 | Benzylic Butyl Carbon (Ar-CH₂) |

| ~ 31.5 | Aliphatic Methylene Carbon |

| ~ 28.5 | Aliphatic Methylene Carbon |

Two-Dimensional NMR Techniques for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons. Key correlations would be observed between the protons of the butyl chain, confirming their sequence: Ar-CH₂-CH₂-CH₂-CH₂-OH.

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. For instance, a correlation between the benzylic ether protons (~5.05 ppm) and the oxygen-bearing aromatic carbon (~157.5 ppm) would confirm the ether linkage. Similarly, correlations between the Ar-CH₂- protons (~2.62 ppm) and the aromatic carbons would confirm the attachment point of the butyl chain to the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show characteristic bands for the hydroxyl, ether, and aromatic functionalities. docbrown.inforesearchgate.net

The most prominent feature would be a broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding. docbrown.info The presence of the ether linkage is confirmed by a strong C-O stretching band around 1245 cm⁻¹ (for the aryl ether) and another near 1050 cm⁻¹ (for the alkyl ether portion). Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3550 - 3200 (broad) | O-H stretch | Alcohol |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 3000 - 2850 | C-H stretch | Aliphatic |

| ~ 1600 & 1500 | C=C stretch | Aromatic Ring |

| ~ 1245 (strong) | C-O stretch | Aryl Ether |

| ~ 1050 | C-O stretch | Alcohol |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₇H₂₀O₂, giving a molecular weight of 256.34 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 256.

The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. libretexts.org A primary fragmentation pathway for this molecule is the benzylic cleavage, which is highly favorable. This involves the cleavage of the C-O bond of the ether, leading to the formation of the tropylium (B1234903) ion at m/z = 91, which is often the base peak in the spectrum of benzyl ethers. Another significant fragmentation is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common fragmentation for alcohols, which would result in a peak at m/z = 238. researchgate.net

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 256 | [C₁₇H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 238 | [C₁₇H₁₈O]⁺ | Loss of H₂O |

| 107 | [C₇H₇O]⁺ | Cleavage of the butyl chain |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the crystal lattice.

To date, a search of publicly available crystallographic databases reveals no published crystal structure for this compound. researchgate.net If a suitable single crystal were grown, X-ray diffraction analysis would confirm the connectivity established by NMR and provide invaluable insight into the molecule's solid-state conformation, including the orientation of the phenyl and benzyl groups relative to each other and the conformation of the flexible butanol chain. It would also detail the intermolecular interactions, such as hydrogen bonding involving the alcohol group, that dictate the crystal packing arrangement.

Computational and Theoretical Chemistry Investigations of 4 4 Benzyloxyphenyl Butanol

Quantum Chemical Calculations

Quantum chemical calculations are grounded in the principles of quantum mechanics and are employed to determine the fundamental properties of a molecule. Methodologies such as Density Functional Theory (DFT) are central to these investigations, providing a balance between accuracy and computational cost for molecules of this size.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Density Functional Theory (DFT) is a widely used method for this purpose. ikm.org.my It involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) to solve an approximation of the Schrödinger equation. researchgate.netcellulosechemtechnol.ro The process computationally adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. cellulosechemtechnol.ro

Table 1: Representative Geometric Parameters Calculated via DFT (Note: The values below are illustrative of the parameters that would be calculated. Specific data for 4-(4-Benzyloxyphenyl)butanol is not available in the cited literature.)

| Parameter Type | Atoms Involved | Typical Calculated Value Range |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-C (aliphatic) | ~1.54 Å | |

| C-O (ether) | ~1.37 Å | |

| C-O (alcohol) | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-O-C (ether linkage) | ~118° |

| C-C-C (butanol chain) | ~112° | |

| C-O-H (alcohol) | ~109° | |

| Dihedral Angle | Defines the twist of the butanol side chain | Varies with conformation |

| Defines the orientation of the benzyl (B1604629) group | Varies with conformation |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). ossila.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally suggests higher reactivity. nih.govchalcogen.ro

DFT calculations are used to compute the energies of these orbitals. chalcogen.ro For a related compound, 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone), the HOMO-LUMO energy gap in an aqueous environment was calculated to be approximately 7.8 eV, indicating moderate chemical reactivity. acs.org A similar analysis for this compound would reveal its electronic character and potential for participating in chemical reactions. From these orbital energies, various global reactivity descriptors can be calculated. ikm.org.mynih.gov

Table 2: Key Electronic Parameters from HOMO-LUMO Analysis (Note: Values are based on a representative analysis of a similar compound, raspberry ketone, for illustrative purposes. acs.org)

| Parameter | Symbol | Formula | Description |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. ossila.com |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. ossila.com |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Potential | µ | (EHOMO + ELUMO)/2 | Describes the escaping tendency of electrons from a stable system. nih.gov |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. nih.gov |

| Global Electrophilicity Index | ω | µ²/2η | Quantifies the electron-accepting capability. nih.gov |

Quantum chemical calculations can predict various spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These theoretical spectra are invaluable for interpreting and assigning experimental results. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for these predictions. researchgate.net

Calculated vibrational frequencies (IR and Raman) often require scaling to correct for approximations in the computational method and to account for anharmonicity. researchgate.net For NMR, the Gauge-Independent Atomic Orbital (GIAO) approach is frequently used to calculate chemical shifts (δ) for ¹H and ¹³C atoms, which can then be compared to experimental spectra recorded in a specific solvent. researchgate.net Such a theoretical study on this compound would help confirm its structure by matching predicted peaks to those from laboratory measurements.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior of molecules, particularly their interactions with biological systems.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (like this compound) when it interacts with a target protein. d-nb.info This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.govmdpi.com The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. nih.gov

While specific docking studies on this compound are not documented in the searched literature, studies on closely related compounds offer clues to its potential bioactivity. For instance, a glycoside of 4-(4-hydroxyphenyl)-2-butanol has been shown to inhibit osteoclast differentiation, suggesting a potential role in bone homeostasis. mdpi.com Another related compound, 4-(p-hydroxyphenyl)-2-butanol, is known to cause skin depigmentation, indicating interactions with proteins involved in melanogenesis. jst.go.jp A docking study of this compound against relevant protein targets, such as those involved in bone metabolism or pigmentation, could reveal its potential therapeutic or toxicological pathways.

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. ntu.edu.twlibretexts.org Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. libretexts.org This is typically done by systematically rotating specific dihedral angles and calculating the potential energy at each step to generate a potential energy surface or landscape. acs.org

For this compound, key rotatable bonds include those in the butanol chain and the ether linkage (C-O-C). A computational scan of the relevant dihedral angles would reveal the low-energy conformers. A study on the similar molecule raspberry ketone identified three distinct conformers by rotating a single bond in its side chain, with the most stable conformer being separated from the others by about 5 kJ·mol⁻¹. acs.org A similar analysis for this compound would provide a complete picture of its flexibility and the shapes it is most likely to adopt, which is critical information for understanding how it fits into a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org For a compound like this compound and its analogs, QSAR studies can predict their potential as therapeutic agents by identifying the key structural features that influence their efficacy.

The process of developing a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For this compound, this would involve synthesizing a series of derivatives with variations in the alkyl chain, the phenyl ring, or the benzyl group. The biological activity of these compounds, such as their ability to inhibit a specific enzyme, would then be experimentally determined. nih.gov

Next, a wide range of molecular descriptors for each compound is calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties. Examples of relevant descriptors for this compound and its analogs are presented in the table below.

| Compound | LogP | Molar Refractivity | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| This compound | 4.2 | 75.3 | 29.5 | 5.8 |

| 4-(4-Benzyloxyphenyl)propanol | 3.7 | 70.7 | 29.5 | 8.2 |

| 4-(4-Benzyloxyphenyl)pentanol | 4.7 | 79.9 | 29.5 | 4.1 |

| 4-(4-Methoxyphenyl)butanol | 2.5 | 52.1 | 29.5 | 15.6 |

| 4-(4-Hydroxyphenyl)butanol | 1.9 | 48.9 | 49.7 | 22.4 |

This table presents hypothetical data for illustrative purposes, demonstrating the types of descriptors and activity predictions that would be generated in a QSAR study.

Finally, statistical methods such as multiple linear regression or machine learning algorithms are employed to build a mathematical model that relates the calculated descriptors to the observed biological activity. nih.govresearchgate.net A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for further investigation and reducing the time and cost of drug discovery. semanticscholar.org

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including those involving this compound. researchgate.netpatonlab.com A common and important reaction for this compound is the cleavage of the benzyl ether bond (O-debenzylation), a key step in synthetic chemistry for deprotection. bme.hu Using methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. acs.orgorientjchem.org

The transition state is a high-energy, transient molecular configuration that represents the energy barrier that must be overcome for a reaction to occur. By calculating the geometry and energy of the transition state, chemists can determine the activation energy of the reaction, which is directly related to the reaction rate. nih.govfrontiersin.org

For the acid-catalyzed O-debenzylation of this compound, computational simulations can elucidate the step-by-step process. ufp.ptcdnsciencepub.com This typically involves the initial protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to form a benzyl cation and 4-(4-hydroxyphenyl)butanol. The simulation would provide detailed information on bond lengths and angles at each stage of the reaction.

The table below presents hypothetical data from a DFT calculation for the O-debenzylation of this compound, illustrating the type of information that can be obtained from such studies.

| Species | Relative Energy (kcal/mol) | Key Bond Length (C-O, Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactant (Protonated) | 0.0 | 1.43 | N/A |

| Transition State | +15.2 | 1.85 | -350 |

| Products | -5.8 | N/A | N/A |

This table contains hypothetical data for illustrative purposes, showcasing the energetic and geometric parameters calculated in a reaction mechanism simulation. The single imaginary frequency is a key indicator of a true transition state.

These computational investigations are not limited to debenzylation. They can also be applied to other potential reactions of this compound, such as the oxidation of the primary alcohol or substitution reactions on the aromatic rings. jst.go.jposti.govresearchgate.net By providing a molecular-level understanding of reaction mechanisms, these simulations are invaluable for optimizing reaction conditions, predicting product selectivity, and designing more efficient synthetic routes. researchgate.netrsc.org

In Vitro Biological Activities and Mechanistic Studies of 4 4 Benzyloxyphenyl Butanol

Evaluation of Antimicrobial Properties

In Vitro Antibacterial Screening against Bacterial Strains

No data is available on the in vitro antibacterial activity of 4-(4-Benzyloxyphenyl)butanol against any bacterial strains.

In Vitro Antifungal Screening

There is no available information regarding the in vitro antifungal properties of this compound.

Enzymatic Inhibition and Activation Assays

In Vitro Assessment of Specific Enzyme Modulation

No studies have been published that assess the in vitro modulation of any specific enzymes by this compound.

Mechanistic Elucidation of Enzyme-Compound Interactions

In the absence of any identified enzyme interactions, there are no mechanistic studies to report.

Cellular Pathway Modulation in Cell Lines

There is a lack of research on the effects of this compound on cellular pathways in any cell lines.

Investigation of Cellular Proliferation and Viability in In Vitro Models

The impact of arylbutanols on cell health has been notably studied in melanocyte models due to the use of Rhododendrol (B1680608) as a skin-lightening agent.

Effects on Melanocytes : In vitro studies using B16F10 murine melanoma cells and human primary epidermal melanocytes demonstrated that Rhododendrol (RD) and its related compound, raspberry ketone (RK), decrease cell viability in a dose-dependent manner. nih.gov This effect was characterized by an arrest of cell growth rather than immediate cell death. nih.gov High concentrations of RD were required to induce this cytotoxicity in cultured melanocytes. researchgate.net The depigmenting effect of RD is attributed to its selective cytotoxic impact on pigmented cells. researchgate.net

Effects of Glycosylation : In contrast, a glycoside derivative, (2R)-4-(4-hydroxyphenyl)-2-butanol 2-O-β-d-apiofuranosyl-(1→6)-β-d-glucopyranoside (BAG), showed no cytotoxic effects on RAW264.7 macrophage cells at concentrations up to 40 μM over a five-day period, as measured by the MTT assay. mdpi.com This suggests that the addition of a sugar moiety can significantly mitigate the cytotoxic properties of the arylbutanol core structure in certain cell types. mdpi.com

Table 1: Effects of Rhododendrol Analogues on Cell Viability

| Compound | Cell Line | Observed Effect | Concentration | Citation |

|---|---|---|---|---|

| Rhododendrol (RD) | B16F10, Human Melanocytes | Decreased cell viability, growth arrest | Dose-dependent | nih.gov |

| Raspberry Ketone (RK) | B16F10, Human Melanocytes | Decreased cell viability, growth arrest | Dose-dependent | nih.gov |

Analysis of Intracellular Signaling Pathways (e.g., MAPK, NF-κβ)

The modulation of key inflammatory and cellular signaling pathways is a significant activity of this class of compounds.

MAPK and NF-κB Pathways : The Rhododendrol glycoside, BAG, has been shown to be a potent inhibitor of signaling pathways crucial for osteoclast differentiation. In RANKL-stimulated RAW264.7 cells, BAG inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, in a concentration-dependent manner. mdpi.comnih.gov Furthermore, BAG was found to suppress the translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to the nucleus, which is a critical step in the activation of this inflammatory pathway. mdpi.comnih.gov Protopine, another natural compound, has also been shown to inhibit MAPK/NF-κB signaling in HepG2 cells. mdpi.com

JAK/STAT Pathway : The related compound 4-(Benzyloxy)phenol (4-BOP) was found to modulate the immune response in mycobacteria-infected THP-1 cells by activating the JAK1/STAT3 pathway via IL-35 signaling. nih.gov This suggests that phenolic compounds with similar core structures may influence this signaling cascade.

Melanogenesis Pathways : In melanocytes, factors that stimulate melanin (B1238610) synthesis often act through cyclic adenosine (B11128) monophosphate (cAMP)-dependent signaling, extracellular signal-regulated kinase (ERK) signaling, or Wnt/β-catenin pathways. mdpi.com These pathways regulate the master transcription factor for melanin production, MITF. mdpi.com

Table 2: Modulation of Intracellular Signaling by Rhododendrol Analogues

| Compound | Pathway | Cell Model | Effect | Citation |

|---|---|---|---|---|

| BAG | MAPK (ERK, p38, JNK) | RANKL-induced RAW264.7 | Inhibition of phosphorylation | mdpi.comnih.gov |

| BAG | NF-κB | RANKL-induced RAW264.7 | Inhibition of nuclear translocation | mdpi.comnih.gov |

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A central mechanism for the biological activity of Rhododendrol is its ability to induce oxidative stress, while its glycosylated form shows antioxidant properties.

ROS Generation by Rhododendrol : The cytotoxicity of Rhododendrol in melanocytes is strongly linked to the generation of intracellular reactive oxygen species (ROS). nih.gov Treatment of melanocytes with RD led to a significant increase in ROS, depletion of the antioxidant enzyme glutathione (B108866) peroxidase, and upregulation of growth arrest and DNA damage-inducible (GADD) genes. nih.gov This ROS production is believed to be a tyrosinase-dependent process, where the enzyme metabolizes RD into reactive quinone species that are toxic to the cell. nih.govwikipedia.org The addition of the antioxidant N-acetyl cysteine (NAC) was able to rescue the melanocyte proliferation suppressed by RD. nih.gov

Antioxidant Activity of BAG : In stark contrast, the glycoside BAG demonstrated significant antioxidant effects. In RANKL-stimulated macrophages, which normally exhibit increased ROS, BAG treatment inhibited this ROS production. mdpi.comnih.gov It also restored the expression of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT), which were diminished by RANKL. mdpi.comnih.govnih.gov This indicates that BAG can act as an antioxidant modulator, protecting cells from oxidative stress. nih.gov

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

The analysis of how chemical structure relates to biological activity (SAR) is crucial for understanding the differing effects of this compound and its analogues. scribd.commanagingip.com

Role of the Phenolic Hydroxyl Group : The free hydroxyl group on the phenyl ring is critical for the melanocyte-specific cytotoxicity of Rhododendrol. wikipedia.org This group allows the molecule to be recognized and oxidized by tyrosinase, leading to the formation of toxic reactive quinones and subsequent ROS generation. nih.govwikipedia.org

Implication of the Benzyl (B1604629) Group : In this compound, the phenolic hydroxyl is capped with a benzyl group. This structural modification serves as a protecting group, making the oxygen unavailable for enzymatic oxidation by tyrosinase. Therefore, it is highly probable that this compound would not exhibit the tyrosinase-dependent cytotoxicity seen with Rhododendrol. Its biological activity profile would be substantially different, likely lacking the specific effects on melanocytes but potentially having other activities.

Effect of Glycosylation : The addition of a large, polar sugar moiety, as seen in the BAG compound, dramatically alters the molecule's biological activity. Instead of being cytotoxic, BAG is non-toxic at tested concentrations and functions as an anti-inflammatory and antioxidant agent by inhibiting MAPK/NF-κB signaling and reducing ROS. mdpi.comnih.gov This highlights that glycosylation can fundamentally change the compound's targets and cellular effects.

The Butanol Chain : The conversion of the secondary alcohol at position 2 to a ketone (forming Raspberry Ketone from Rhododendrol) does not eliminate the ROS-dependent cytotoxicity in melanocytes. nih.gov This suggests that this part of the molecule can be modified to some extent while retaining the tyrosinase-mediated toxicity mechanism, as long as the free phenolic hydroxyl group remains.

Table 3: Structure-Activity Relationship Summary of Arylbutanol Derivatives

| Compound Name | Structure Modification | Key In Vitro Biological Activity | Probable Mechanism |

|---|---|---|---|

| 4-(4-hydroxyphenyl)-2-butanol (Rhododendrol) | Free phenolic -OH | Cytotoxicity in melanocytes, ROS generation | Tyrosinase-dependent oxidation to reactive quinones wikipedia.org |

| This compound | Benzyl-protected phenolic -OH | Unknown; predicted to lack melanocyte cytotoxicity | Inability to serve as a tyrosinase substrate |

| (2R)-4-(4-hydroxyphenyl)-2-butanol Glycoside (BAG) | Glycosylated phenolic -OH | Anti-inflammatory, antioxidant, no cytotoxicity | Inhibition of MAPK/NF-κB, reduction of ROS mdpi.comnih.gov |

Chemical Biology Applications and Target Identification Research with 4 4 Benzyloxyphenyl Butanol

Design and Application of Chemical Probes for Target Engagement

The development of chemical probes is a crucial first step in understanding the interaction of a small molecule with its biological targets. nih.gov A well-designed probe for 4-(4-Benzyloxyphenyl)butanol would enable researchers to verify its engagement with specific proteins within a complex cellular environment.

To be effective, a chemical probe derived from this compound would need to retain the core structural features responsible for its hypothetical biological activity while incorporating a reporter tag or a reactive group for covalent modification. The design would likely involve structure-activity relationship (SAR) studies to identify positions on the molecule where modifications can be made without disrupting its binding to a target.

A potential starting point for probe design is the closely related compound, rhododendrol (B1680608) (4-(4-hydroxyphenyl)-2-butanol). wikipedia.org Rhododendrol is a known tyrosinase inhibitor, and its mechanism involves oxidation by tyrosinase to reactive quinones that can form adducts with cellular components. wikipedia.orgsemanticscholar.org A chemical probe based on this compound could be designed to investigate whether it also interacts with tyrosinase or other oxidoreductases. Such a probe might incorporate a photoreactive group, like a diazirine or benzophenone (B1666685), to allow for light-induced covalent cross-linking to its binding partners upon target engagement. beilstein-journals.org Additionally, a bioorthogonal handle, such as an alkyne or azide (B81097), would be included to enable subsequent visualization or enrichment via click chemistry.

Table 1: Potential Chemical Probes Based on this compound

| Probe Type | Modification on this compound | Reporter/Reactive Group | Application |

| Affinity-Based Probe | Addition of a biotin (B1667282) tag via a linker | Biotin | Pulldown assays and affinity chromatography |

| Photoaffinity Probe | Incorporation of a diazirine or benzophenone group | Diazirine/Benzophenone | Covalent cross-linking to target proteins upon UV irradiation |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) | Fluorophore | Visualization of subcellular localization and target engagement via microscopy |

Affinity-Based Proteomics for Molecular Target Elucidation

Affinity-based proteomics is a powerful technique to identify the molecular targets of a small molecule. nih.gov This approach would be central to elucidating the biological function of this compound. An affinity probe, typically with a biotin tag, would be synthesized and immobilized on a solid support like streptavidin beads.

The general workflow for an affinity-based proteomics experiment with a biotinylated this compound probe would be as follows:

Probe Synthesis: A biotinylated derivative of this compound would be synthesized, ensuring the biotin linker does not sterically hinder the compound's interaction with its target(s).

Cellular Treatment: Live cells or cell lysates would be incubated with the biotinylated probe to allow for binding to its protein targets.

Affinity Capture: The cell lysate is then passed over streptavidin-coated beads, which will capture the biotinylated probe along with its bound proteins.

Elution and Identification: The captured proteins are eluted from the beads and identified using mass spectrometry-based proteomics.

Control experiments are critical in affinity-based proteomics to distinguish true binding partners from non-specific interactions. These would include using a non-biotinylated version of the compound as a competitor or using a structurally similar but biologically inactive control probe.

Given the structural relationship to rhododendrol, a key hypothesis to test would be the interaction of this compound with tyrosinase and other melanin (B1238610) synthesis-related proteins. wikipedia.orgnih.gov However, the presence of the bulky benzyloxy group in place of the hydroxyl group might alter its target profile, potentially leading to the identification of novel binding partners.

Mechanistic Studies of Compound Action Through Target Modulation

Once a target protein is identified and validated, the next step is to understand the mechanistic consequences of the compound binding to its target. For this compound, this would involve a series of biochemical and cell-based assays to determine how it modulates the function of its identified target(s).

If, for instance, tyrosinase were identified as a primary target, mechanistic studies would focus on:

Enzyme Inhibition Assays: Determining the inhibitory concentration (IC50) of this compound against tyrosinase activity. This would be compared to the known inhibitory activity of rhododendrol. wikipedia.org

Kinetic Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) to understand how this compound interacts with the enzyme's active site.

Cellular Assays: Assessing the effect of the compound on melanin production in melanocytes, similar to the studies conducted with rhododendrol which showed a reduction in melanin content. nih.gov

However, it is also plausible that the benzyloxy group directs the compound to entirely different targets. For example, if a kinase or a receptor were identified, mechanistic studies would involve assays to measure changes in phosphorylation cascades or downstream signaling pathways. A study on a butanol extract of Sanguisorba officinalis demonstrated vasodilatory effects through the PI3K/Akt-eNOS-NO signaling pathway, highlighting that butanol-containing compounds can have diverse mechanisms of action. mdpi.com Should this compound be found to target components of this or other signaling pathways, mechanistic studies would be designed accordingly.

Development of this compound as a Research Tool

A well-characterized small molecule with a defined mechanism of action can become a valuable research tool to probe biological processes. If this compound is found to be a potent and selective modulator of a specific target, it could be developed into a tool compound for studying the function of that target in health and disease.

For example, if it were established as a selective inhibitor of a particular enzyme, it could be used in cell culture or even in animal models to dissect the physiological and pathological roles of that enzyme. The development process would involve:

Selectivity Profiling: Testing the compound against a broad panel of related and unrelated proteins to ensure it has a clean selectivity profile.

Optimization of Properties: Chemical modifications could be made to improve its potency, selectivity, and pharmacokinetic properties for in vivo use.

Validation in Biological Systems: Demonstrating that the compound's effects in cellular or animal models are due to its on-target activity, often through genetic validation methods like using knockout or knockdown of the target protein.

The journey from an uncharacterized molecule to a validated research tool is a rigorous one. For this compound, this journey would begin with the fundamental steps of target identification and mechanistic characterization outlined above. Its structural simplicity and synthetic tractability make it an appealing starting point for such an endeavor.

Advanced Derivatives and Analog Design Strategies for Enhanced Biological Profiles

Rational Design of Second-Generation Aryl-Butanol Analogues

The rational design of new analogues of 4-(4-Benzyloxyphenyl)butanol is a targeted approach to improve its characteristics by making specific, well-thought-out structural modifications. This strategy moves beyond random screening, using an understanding of the molecule's interaction with biological targets to guide the synthesis of more potent and selective compounds. nih.govjst.go.jp The primary goal is to enhance desired biological profiles by systematically altering the core structure.

Key strategies for the rational design of second-generation aryl-butanol analogues include:

Scaffold Hopping and Isosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, pyrimidine) can modulate the electronic properties, solubility, and potential for new interactions with biological targets. jst.go.jp Similarly, the ether linkage can be replaced with more stable or functionally different groups like amides or sulfonamides to alter metabolic stability and hydrogen bonding capacity.

Substitution Pattern Modification: Introducing various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) at different positions on the phenyl or benzyl (B1604629) rings can significantly influence the molecule's lipophilicity, electronic distribution, and steric profile. mdpi.com For instance, adding electron-withdrawing groups can affect the pKa of the phenolic precursor, while bulky groups can provide steric hindrance to prevent unwanted metabolic reactions.

Chain Length and Rigidity Modulation: The four-carbon butanol linker's length and flexibility can be adjusted. Shortening or lengthening the alkyl chain can alter the distance between the aromatic moieties, which is often critical for optimal binding to a target protein. Introducing double bonds or cyclic constraints (e.g., cyclopropyl (B3062369) groups) can create a more rigid structure, which may lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding. nih.gov

The following table illustrates a hypothetical rational design strategy for modifying the this compound scaffold, with potential impacts on biological activity based on common medicinal chemistry principles.

| Analogue ID | Modification from Parent Compound | Design Rationale | Predicted Impact on Biological Profile |

| AB-01 | Replacement of Phenyl Ring with Pyridine | Introduce H-bond acceptor, alter electronics | Potential for new receptor interactions, improved solubility |

| AB-02 | Addition of Fluoro group at para-position of Benzyl Ring | Block potential metabolism, increase binding affinity | Enhanced metabolic stability and target potency |

| AB-03 | Shortening of Butyl Chain to Ethyl | Alter spatial orientation of aromatic groups | Probe optimal linker length for target binding |

| AB-04 | Replacement of Ether with Amide Linkage | Introduce H-bond donor/acceptor, improve rigidity | Increased binding affinity, altered solubility |

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, the introduction of substituents on the butanol chain or the creation of atropisomers can generate chiral derivatives. The biological activity of chiral molecules can be highly dependent on their stereochemistry, as enantiomers often interact differently with chiral biological environments like enzymes and receptors. encyclopedia.pub Therefore, the stereoselective synthesis of specific isomers is crucial for developing optimized and selective research compounds. researchgate.net

Key approaches for the stereoselective synthesis of chiral aryl-butanol derivatives include:

Asymmetric Catalysis: The use of chiral catalysts (e.g., metal complexes with chiral ligands or organocatalysts) can facilitate enantioselective reactions. For example, the asymmetric reduction of a ketone precursor, 4-(4-benzyloxyphenyl)-2-butanone, using a chiral catalyst can yield a specific enantiomer of 4-(4-benzyloxyphenyl)-2-butanol. encyclopedia.pub

Chiral Pool Synthesis: This method utilizes readily available, inexpensive chiral starting materials from nature. For instance, a chiral building block could be used to construct the butanol chain, thereby setting the stereochemistry of the final product. beilstein-journals.org

Enzymatic Resolutions: Biocatalysts, particularly lipases, can be used for the kinetic resolution of a racemic mixture of a chiral derivative. encyclopedia.pub For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. Dynamic kinetic resolution combines this enzymatic resolution with in-situ racemization of the less reactive enantiomer to theoretically achieve a 100% yield of the desired isomer. encyclopedia.pub

The table below presents examples of stereoselective methods that could be applied to generate chiral derivatives of the aryl-butanol scaffold.

| Method | Description | Example Application | Typical Outcome |

| Asymmetric Hydrogenation | Reduction of a prochiral ketone using a chiral catalyst (e.g., Ru-BINAP). | Synthesis of (R)- or (S)-4-(4-Benzyloxyphenyl)-2-butanol from the corresponding ketone. | High enantiomeric excess (ee >95%). |

| Chiral Amine Conjugate Addition | Michael addition of a chiral amine to an α,β-unsaturated ester derivative. beilstein-journals.org | Creation of chiral β-amino alcohol precursors. | High diastereoselectivity (de >99%). beilstein-journals.org |

| Lipase-Catalyzed Kinetic Resolution | Selective acylation of one enantiomer in a racemic alcohol mixture. | Separation of enantiomers of a racemic hydroxyl-substituted derivative. | ~50% yield of desired enantiomer with high ee. |

Conjugation Chemistry for Specific Research Applications

Conjugation chemistry involves linking this compound or its derivatives to other functional molecules to create probes for specific research applications. These applications include tracking the molecule in biological systems, identifying its binding partners, or delivering it to a specific cellular location. The functional groups on the aryl-butanol scaffold, primarily the terminal hydroxyl group and the phenolic precursor's hydroxyl group, are key handles for these conjugation reactions.

Common conjugation strategies include:

Esterification and Etherification: The terminal hydroxyl group of the butanol chain is a prime site for forming esters with carboxylic acids or ethers with alkyl halides. This can be used to attach fluorophores for imaging, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties.

Click Chemistry: For more efficient and specific conjugation, the aryl-butanol can be functionalized with an azide (B81097) or alkyne group. This allows for a highly efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction with a complementary-functionalized biomolecule or tag.

Phenolic Conjugation: The precursor, 4-(4-hydroxyphenyl)butanol, has a reactive phenol (B47542) group. This group can undergo reactions like Williamson ether synthesis or be targeted for conjugation with specific reagents such as 1,2,4-triazole-3,5-dione (PTAD) derivatives, which selectively react with phenolic side chains like tyrosine. mdpi.com

| Conjugation Target | Chemical Handle | Reaction Type | Research Application |

| Fluorophore (e.g., Fluorescein) | Terminal -OH | Esterification | Cellular imaging and localization studies |

| Biotin | Terminal -OH | Etherification | Affinity-based protein pulldown assays |

| Radiolabel (e.g., ¹⁸F) | Phenolic -OH (on precursor) | Nucleophilic Substitution | Positron Emission Tomography (PET) imaging |

| Peptide or Protein | Functionalized with Alkyne/Azide | Click Chemistry | Targeted delivery, protein labeling mdpi.com |

Computational-Assisted Design of Optimized Analogues

Computational chemistry provides powerful tools to accelerate the design of optimized analogues by predicting their properties and interactions with biological targets before synthesis. uni-saarland.de This in silico approach saves significant time and resources by prioritizing compounds with the highest likelihood of success.

Key computational methods used in the design of aryl-butanol analogues include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing how properties like lipophilicity (logP), electronic parameters, and steric factors correlate with activity, QSAR models can predict the activity of new, unsynthesized analogues. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking simulations can help to visualize how analogues of this compound might fit into a binding pocket, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate binding affinity. This information is invaluable for designing derivatives with improved potency and selectivity. nih.govscispace.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. This model can be used to screen virtual libraries of compounds or to guide the design of new analogues that fit the pharmacophoric requirements.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. Early prediction of poor pharmacokinetic properties or potential toxicity can help to eliminate problematic candidates at the design stage. researchgate.net

The following table shows a hypothetical output from a computational screening of designed analogues.

| Analogue ID | Modification | Predicted Docking Score (kcal/mol) | Predicted logP | Lipinski's Rule of 5 Violations |

| Parent | - | -7.5 | 4.2 | 0 |

| CA-01 | 4'-Fluoro on Benzyl | -8.2 | 4.4 | 0 |

| CA-02 | Phenyl to Thiophene | -7.8 | 3.9 | 0 |

| CA-03 | Butanol to Propanol | -7.1 | 3.8 | 0 |

| CA-04 | Benzyl to Naphthyl | -9.1 | 5.3 | 1 (logP > 5) |

Future Research Directions and Unexplored Avenues for 4 4 Benzyloxyphenyl Butanol

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insight

A foundational step in characterizing the future research trajectory of 4-(4-Benzyloxyphenyl)butanol is the use of "omics" technologies. These high-throughput methods provide a global view of molecular changes within a biological system in response to a chemical compound, offering a deep understanding of its mechanism of action. nih.gov

Genomics and Transcriptomics: These approaches can identify genes and gene expression pathways that are modulated by this compound. For instance, treating relevant cell lines with the compound followed by RNA sequencing could reveal upregulated or downregulated genes, pointing toward the cellular pathways the molecule impacts. This information is crucial for understanding its primary mode of action and potential off-target effects. nih.gov

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can uncover changes in protein expression, post-translational modifications, and protein-protein interactions induced by the compound. This can directly identify the protein targets of this compound or downstream effectors of its activity. nih.gov

Metabolomics: This technology focuses on the complete set of small-molecule metabolites. It can reveal how this compound alters cellular metabolism, which is a key aspect of many disease states, including cancer and metabolic disorders. nih.gov

The integration of these omics datasets through bioinformatics would provide a comprehensive, multi-layered understanding of the compound's biological impact, paving the way for hypothesis-driven research into its therapeutic potential. nih.gov

Table 1: Application of Omics Technologies for this compound Research

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Genomics | Does the compound cause changes in DNA or genetic regulation? | Identification of genetic markers for sensitivity or resistance. |

| Transcriptomics | Which gene expression pathways are affected by the compound? | Elucidation of the primary cellular response and mechanisms of action. |

| Proteomics | What are the direct protein targets or downstream protein modulations? | Target identification and validation. nih.gov |

| Metabolomics | How does the compound alter cellular metabolic pathways? | Insight into effects on cellular energy and biosynthesis. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Concepts

Building on the mechanistic insights from omics data, a focused effort to identify and validate novel biological targets for this compound is a critical next step. The compound's structure, featuring a phenol (B47542) and a flexible butanol chain, suggests it could interact with a range of biological macromolecules.

Initial investigations could explore its activity against enzyme families known to be modulated by phenolic compounds, such as kinases, phosphatases, or metabolic enzymes. For example, some phenolic structures exhibit inhibitory activity against enzymes like hyaluronidase. researchgate.net Additionally, its structural similarity to certain stilbene (B7821643) derivatives, which are known to interact with targets like estrogen receptors, suggests another avenue for exploration. mdpi.com

Predictive models, potentially employing machine learning algorithms, can be developed using existing bioactivity data from structurally similar compounds to forecast potential targets for this compound. nih.gov This computational screening can prioritize experimental validation, making the search for novel targets more efficient. Uncovering a novel, high-affinity biological target could open up entirely new therapeutic concepts for diseases with unmet medical needs.

Application of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating drug discovery. nih.gov Generative AI models can be employed to design novel derivatives of this compound with optimized properties. rsc.org

These models can be trained on large chemical databases and then guided by multi-objective optimization algorithms to generate new molecular structures that are predicted to have enhanced potency, better selectivity, or improved pharmacokinetic profiles, while retaining the core this compound scaffold. researchgate.netresearchgate.net For instance, an AI model could be tasked with designing derivatives that maximize binding affinity for a specific target (identified in Section 8.2) while simultaneously minimizing predicted toxicity. nih.gov This data-driven approach can explore a vast chemical space more efficiently than traditional medicinal chemistry, leading to the rapid identification of promising lead candidates. nih.gov

Table 2: AI/ML Strategies in the Development of this compound Derivatives

| AI/ML Application | Objective | Expected Advancement |

|---|---|---|

| Generative Models | Design novel molecules based on the core scaffold. researchgate.net | Rapid creation of a diverse virtual library of derivatives with desired properties. |

| QSAR Modeling | Predict the biological activity of designed derivatives. | Prioritization of synthetic efforts on the most promising candidates. nih.gov |

| ADME/Tox Prediction | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage deselection of compounds likely to fail in later development stages. |

Development of High-Throughput Screening Methodologies for Derivatives

To experimentally validate the virtual libraries of this compound derivatives designed by AI, the development of robust high-throughput screening (HTS) assays is essential. drugbank.com HTS allows for the rapid testing of thousands of compounds in parallel, enabling the efficient identification of "hits" with the desired biological activity.

The specific design of the HTS assay would depend on the biological target or pathway of interest. For example, if a specific enzyme target is identified, a biochemical assay measuring enzyme inhibition could be developed and miniaturized for a 384-well plate format. drugbank.com Alternatively, if the compound is found to induce a specific cellular phenotype (e.g., apoptosis in cancer cells), a cell-based HTS assay using automated microscopy and image analysis could be implemented. The development of such assays is crucial for translating computational designs into tangible experimental results and driving the optimization of lead compounds.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Benzyloxyphenol |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Benzyloxyphenyl)butanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reduction of 4-(4-Benzyloxyphenyl)butanal using sodium borohydride (NaBH₄) in methanol under inert conditions (argon/nitrogen) . Alternatively, Grignard reactions involving 4-benzyloxyphenylmagnesium bromide and subsequent oxidation/reduction steps may be employed. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (20–40°C) or stoichiometry to minimize side products like over-reduced alcohols or ketones .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzyloxy group (δ 5.0–5.2 ppm for -OCH₂Ph) and butanol chain (δ 1.4–1.6 ppm for -CH₂CH₂CH₂CH₂OH). High-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (e.g., [M+H]⁺ = 270.3 g/mol). Purity ≥95% can be validated via HPLC with a C18 column and UV detection at 254 nm .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C yields high-purity crystals. Solubility tests in polar (ethanol, DMSO) and nonpolar solvents (toluene) should precede large-scale crystallization. Monitor crystal formation via polarized light microscopy to avoid amorphous by-products .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Contradictions may arise from solvent polarity or competing mechanisms (SN1 vs. SN2). For example, in polar aprotic solvents (DMF, DMSO), the benzyloxy group may stabilize carbocation intermediates (SN1 pathway), while nonpolar solvents favor SN2. Kinetic studies (variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O tracing) can clarify dominant pathways .

Q. What analytical strategies are effective for identifying and quantifying trace impurities (e.g., 4-(4-Methylphenyl)-1-butanol) in synthesized batches?

- Methodological Answer : Use gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) for low-level impurity detection. Calibrate against reference standards of suspected by-products (e.g., 4-(4-Methylphenyl)-1-butanol). Limit of detection (LOD) ≤0.1% can be achieved using selected ion monitoring (SIM) mode .

Q. How does the benzyloxy group influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : Conduct in vitro metabolic stability assays using liver microsomes to assess oxidation of the benzyloxy group. Compare with analogs lacking the substituent (e.g., 4-phenylbutanol). Advanced LC-MS/MS profiling of metabolites (e.g., benzyl alcohol derivatives) in plasma and urine from rodent models provides insights into bioavailability and clearance .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity, Staphylococcus aureus for antimicrobial tests). Use standardized protocols (e.g., MTT assay for cytotoxicity, ELISA for cytokine profiling) to isolate structure-activity relationships. Control for solvent effects (DMSO ≤0.1%) and batch-to-batch variability .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., COX-2 enzyme)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-receptor binding. Validate predictions with in vitro enzyme inhibition assays (e.g., COX-2 fluorometric kit). Compare results with analogs to identify critical substituent contributions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.